2-fluoro-N-methoxy-N,3-dimethylbenzamide
Description
2-Fluoro-N-methoxy-N,3-dimethylbenzamide (CAS 1178776-68-5) is a fluorinated benzamide derivative with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol . The compound features a benzamide core substituted with a fluorine atom at the 2-position, a methoxy group on the nitrogen (N-methoxy), and two methyl groups at the N and 3-positions.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-fluoro-N-methoxy-N,3-dimethylbenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 |
InChI Key |
NXJPYKFQUQPACN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide Family
Key analogues include halogenated and alkyl-substituted benzamides synthesized via Pd-catalyzed dyotropic carbofluorination (Table 1) .
Table 1: Comparison of Selected Benzamide Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, Cl, Br) on the aryl ring reduce synthetic yields (52–66%) compared to simpler alkyl substituents, likely due to steric and electronic hindrance during Pd-catalyzed coupling .
- Fluorine Environment : The ¹⁹F NMR chemical shifts for 2-fluoro derivatives range between -115.2 to -115.8 ppm , indicating minimal electronic perturbation from aryl substituents .
Functional Group Comparisons
(a) N-Methoxy vs. N-Hydroxy Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxyl group enables hydrogen bonding, facilitating crystal packing (validated by X-ray analysis) and directing group behavior in C–H activation reactions. In contrast, the N-methoxy group in the target compound enhances solubility and metabolic stability .
(b) Fluorine vs. Chlorine/Bromine
- 2-Amino-5-chloro-N,3-dimethylbenzamide (): Replacing fluorine with chlorine introduces hepatotoxicity risks (observed in occupational exposure cases) but improves insecticidal activity in anthranilic diamides . Fluorine’s smaller size and higher electronegativity reduce toxicity while maintaining bioactivity .
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